3-AQC

Vue d'ensemble

Description

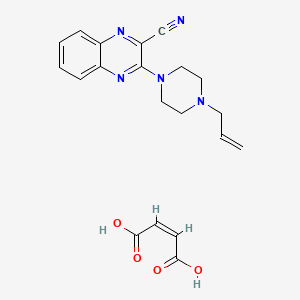

Le maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile, communément appelé 3-AQC, est un composé synthétique connu pour son rôle d'antagoniste compétitif du récepteur de la 5-hydroxytryptamine de type 3. Ce composé a suscité l'attention dans la recherche scientifique en raison de son activité biologique puissante et de ses applications dans divers domaines, notamment les neurosciences et la pharmacologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile implique généralement la réaction de la 2-chloroquinoxaline avec la 4-allylpiperazine en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide à des températures élevées pour faciliter la réaction de substitution nucléophile. Le produit obtenu est ensuite purifié par recristallisation ou par des techniques de chromatographie .

Méthodes de production industrielle : À l'échelle industrielle, la production du maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile suit des voies de synthèse similaires mais avec des conditions de réaction optimisées pour améliorer le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés peut rationaliser le processus, garantissant une qualité et une évolutivité cohérentes .

Analyse Des Réactions Chimiques

Types de réactions : Le maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des dérivés de la quinoxaline.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium pour produire des composés de quinoxaline réduits.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où la partie piperazine peut être modifiée avec différents substituants.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres comme le tétrahydrofurane ou l'éthanol.

Principaux produits formés :

- Les produits d'oxydation comprennent les N-oxydes de quinoxaline.

- Les produits de réduction comprennent les dérivés de la dihydroquinoxaline.

- Les produits de substitution varient en fonction du nucléophile utilisé, ce qui donne une large gamme de composés de quinoxaline fonctionnalisés .

Applications De Recherche Scientifique

Le maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile a plusieurs applications en recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de la 5-hydroxytryptamine de type 3 dans la neurotransmission et les troubles neuropsychiatriques.

Pharmacologie : Le composé sert d'outil pour étudier les effets pharmacologiques des antagonistes des récepteurs de la 5-hydroxytryptamine de type 3 dans divers systèmes biologiques.

Chimie médicinale : Les chercheurs utilisent le maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile pour développer de nouveaux agents thérapeutiques ciblant les récepteurs de la 5-hydroxytryptamine de type 3 pour des affections telles que les nausées, l'anxiété et la dépression

5. Mécanisme d'action

Le mécanisme d'action du maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile implique son antagonisme compétitif au niveau du récepteur de la 5-hydroxytryptamine de type 3. En se liant à ce récepteur, le composé inhibe l'action de la sérotonine, un neurotransmetteur, modulant ainsi la neurotransmission et exerçant ses effets pharmacologiques. Les cibles moléculaires comprennent le récepteur de la 5-hydroxytryptamine de type 3, et les voies impliquées sont liées à la signalisation de la sérotonine .

Composés similaires :

- Tropisétone

- Ondansétron

- Granisétone

Comparaison : Le maléate de 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile est unique en raison de sa puissance supérieure en tant qu'antagoniste du récepteur de la 5-hydroxytryptamine de type 3 par rapport à des composés similaires comme la tropisétone et l'ondansétron. Sa structure chimique distincte permet une liaison et une inhibition plus efficaces du récepteur, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Mécanisme D'action

The mechanism of action of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate involves its competitive antagonism at the 5-hydroxytryptamine type 3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter, thereby modulating neurotransmission and exerting its pharmacological effects. The molecular targets include the 5-hydroxytryptamine type 3 receptor, and the pathways involved are related to serotonin signaling .

Comparaison Avec Des Composés Similaires

- Tropisetron

- Ondansetron

- Granisetron

Comparison: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate is unique due to its higher potency as a 5-hydroxytryptamine type 3 receptor antagonist compared to similar compounds like tropisetron and ondansetron. Its distinct chemical structure allows for more effective binding and inhibition of the receptor, making it a valuable tool in research and potential therapeutic applications .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVYEOCPBNJNA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

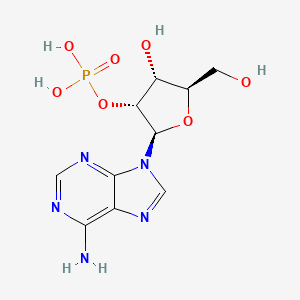

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)